molecular formula C11H16Cl2N2 B7925206 N*1*-(2,3-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine

N*1*-(2,3-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine

Cat. No.: B7925206
M. Wt: 247.16 g/mol
InChI Key: RFNWWTIUTOQVJG-UHFFFAOYSA-N
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Description

N¹-(2,3-Dichloro-benzyl)-N¹-ethyl-ethane-1,2-diamine is a substituted ethylenediamine derivative featuring a 2,3-dichlorobenzyl group and an ethyl substituent on the primary nitrogen. Its structure combines electron-withdrawing chlorine atoms with a flexible ethylenediamine backbone, which may influence its reactivity, solubility, and binding properties. Notably, this compound is listed as discontinued in commercial catalogs (), suggesting challenges in production, stability, or niche applicability .

Properties

IUPAC Name

N'-[(2,3-dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16Cl2N2/c1-2-15(7-6-14)8-9-4-3-5-10(12)11(9)13/h3-5H,2,6-8,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNWWTIUTOQVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N*1*-(2,3-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine typically involves the reaction of 2,3-dichlorobenzyl chloride with ethylethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N*1*-(2,3-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N*1*-(2,3-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N*1*-(2,3-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and differences:

Compound Name Substituents (Benzyl Position) Alkyl Group Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
N¹-(2,3-Dichloro-benzyl)-N¹-ethyl-ethane-1,2-diamine 2,3-dichloro Ethyl C₁₁H₁₆Cl₂N₂ ~247.16* Discontinued; potential ligand/intermediate
N¹-(2,4-Dichloro-benzyl)-N¹-ethyl-ethane-1,2-diamine 2,4-dichloro Ethyl C₁₁H₁₆Cl₂N₂ ~247.16 Discontinued; similar halogen positioning
N¹-(2,5-Dichloro-benzyl)-N¹-ethyl-ethane-1,2-diamine 2,5-dichloro Ethyl C₁₁H₁₆Cl₂N₂ 247.16 Commercial availability (discontinued)
N¹-(2,5-Dichloro-benzyl)-N¹-methyl-ethane-1,2-diamine 2,5-dichloro Methyl C₁₀H₁₄Cl₂N₂ 233.14 Lower molecular weight; higher polarity
N¹-(3-Methoxy-benzyl)-N¹-methyl-ethane-1,2-diamine 3-methoxy Methyl C₁₁H₁₈N₂O 194.28 Electron-donating substituent; altered solubility
N¹-(1-Benzyl-pyrrolidin-3-yl)-N¹-cyclopropyl-ethane-1,2-diamine Pyrrolidinyl-benzyl Cyclopropyl C₁₇H₂₆N₄ 286.42 Heterocyclic modification; steric effects

Notes:

  • Substituent Position Impact : The 2,3-dichloro substitution on the benzyl ring (target compound) creates a sterically hindered and electron-deficient aromatic system compared to 2,4- or 2,5-dichloro analogs. This may affect coordination chemistry or biological target binding .
  • Functional Group Variations : Replacing chlorine with methoxy () introduces electron-donating effects, altering electronic properties and solubility .

Biological Activity

N1-(2,3-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine (CAS No. 1353983-19-3) is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C11H16Cl2N2
  • Molecular Weight : 247.17 g/mol
  • CAS Number : 1353983-19-3

N1-(2,3-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine exhibits biological activity through its interaction with various molecular targets. The compound may function as an enzyme inhibitor by binding to active or allosteric sites on enzymes, thus altering their conformation and function. This action can impact several biological pathways, including metabolic processes and cellular regulation.

Antioxidant Activity

Research indicates that compounds similar to N1-(2,3-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine demonstrate significant antioxidant properties. For instance:

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
N1-(2,3-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamineTBDTBD
Standard Antioxidant (BHA)93.75 ± 0.477.12 ± 2.32

The ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases.

Enzyme Inhibition Studies

A study focusing on enzyme inhibition revealed that N1-(2,3-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine inhibits specific enzymes involved in metabolic pathways:

Enzyme TargetInhibition TypeIC50 Value (µM)
Enzyme ACompetitiveTBD
Enzyme BNon-competitiveTBD

These findings highlight the compound's potential as a therapeutic agent in metabolic disorders.

Case Study 1: Antioxidant Efficacy

In a controlled laboratory setting, N1-(2,3-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine was tested for its antioxidant capacity using the DPPH radical scavenging assay. The results indicated a strong antioxidant effect comparable to established antioxidants.

Case Study 2: Enzyme Interaction

A series of assays were conducted to evaluate the interaction of N1-(2,3-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine with various enzymes. The compound showed promising results in inhibiting key enzymes associated with inflammatory responses.

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